5,7-Difluoro-2-methylquinoline
Overview
Description
5,7-Difluoro-2-methylquinoline is a fluorinated quinoline derivative with the molecular formula C10H7F2N. This compound is part of a broader class of fluorinated quinolines, which are known for their significant biological activities and applications in various fields, including medicine and agriculture .
Mechanism of Action
Target of Action
It’s known that quinoline derivatives, which include 5,7-difluoro-2-methylquinoline, have been used in the development of various drugs, such as antimalarial drugs like fluoroquine and mefloquine . These drugs primarily target the enzymes of the pathogen, inhibiting their function and leading to the pathogen’s death .
Mode of Action
Quinoline derivatives are known to interact with their targets, often enzymes, by binding to their active sites and inhibiting their function . This interaction can lead to changes in the pathogen’s metabolic processes, ultimately leading to its death .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways in pathogens, often leading to the inhibition of essential metabolic processes .
Result of Action
The inhibition of enzyme function, a common result of quinoline derivative action, can lead to the disruption of essential metabolic processes in pathogens, ultimately leading to their death .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of quinoline derivatives .
Biochemical Analysis
Biochemical Properties
5,7-Difluoro-2-methylquinoline plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other substances. Additionally, this compound can bind to specific proteins, altering their conformation and function, thereby influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, this compound can modulate the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. This compound also affects mitochondrial function, impacting cellular energy production and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For example, its interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Initially, the compound may exhibit strong activity, but its stability and degradation can influence its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a critical role in the oxidative metabolism of the compound, leading to the formation of various metabolites. The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which affect its ability to penetrate cell membranes and accumulate in certain tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules, determining its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-2-methylquinoline typically involves the Skraup reaction, which is a common method for synthesizing quinoline derivatives. This reaction involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent and a catalyst. For this compound, 3,5-difluoroaniline is used as the starting material .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale Skraup reactions with optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluoro-2-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the quinoline ring can be substituted by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used, with reactions conducted under mild conditions.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives.
Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
5,7-Difluoro-2-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Industry: Utilized in the production of liquid crystals and dyes.
Comparison with Similar Compounds
- 5,6,7-Trifluoroquinoline
- 5,7,8-Trifluoroquinoline
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
Comparison: 5,7-Difluoro-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated quinolines, it may exhibit different reactivity and biological activity profiles .
Properties
IUPAC Name |
5,7-difluoro-2-methylquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c1-6-2-3-8-9(12)4-7(11)5-10(8)13-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFUMSZBFVGHLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.